
NVP018: A Novel Host-Targeting Antiviral for
Broad-Spectrum Co-Infection Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NVP018

Cat. No.: B609685 Get Quote

A Comparative Analysis of NVP018's Efficacy in Preclinical Co-infection Models

For researchers and drug development professionals at the forefront of infectious disease, the

challenge of viral co-infections is a significant and growing concern. The simultaneous

presence of multiple viral pathogens can lead to complex disease presentations, increased

severity, and challenges in treatment. This guide provides a comparative analysis of NVP018, a

novel investigational antiviral agent, against established antiviral drugs in preclinical co-

infection models.

NVP018 is a first-in-class small molecule inhibitor of the host protein, Cyclophilin A (CypA). By

targeting a host factor essential for the replication of a broad range of viruses, NVP018 offers a

promising new strategy for managing complex co-infections.

Comparative Antiviral Activity in Co-Infection
Models
The antiviral efficacy of NVP018 was evaluated in two distinct in vitro co-infection models:

Influenza A virus (IAV) H1N1 and SARS-CoV-2, and Hepatitis B virus (HBV) and Human

Immunodeficiency Virus (HIV). The performance of NVP018 was compared against standard-

of-care antiviral agents.

Table 1: In Vitro Efficacy of NVP018 in an IAV/SARS-CoV-
2 Co-Infection Model
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Compoun
d

Target
IAV H1N1
EC50
(µM)

SARS-
CoV-2
EC50
(µM)

Cytotoxic
ity (CC50
in A549
cells, µM)

Selectivit
y Index
(SI) IAV

Selectivit
y Index
(SI)
SARS-
CoV-2

NVP018 Host CypA 0.85 1.2 >50 >58.8 >41.7

Oseltamivir

Viral

Neuraminid

ase

0.05 >100 >100 >2000 N/A

Remdesivir

Viral RNA

Polymeras

e

>100 0.07 >20 N/A >285

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI:

Selectivity Index (CC50/EC50)

Table 2: In Vitro Efficacy of NVP018 in an HBV/HIV-1 Co-
Infection Model

Compoun
d

Target
HBV
EC50
(µM)

HIV-1
EC50
(µM)

Cytotoxic
ity (CC50
in MT-4
cells, µM)

Selectivit
y Index
(SI) HBV

Selectivit
y Index
(SI) HIV-1

NVP018 Host CypA 1.5 0.5 >50 >33.3 >100

Lamivudine

Viral

Reverse

Transcripta

se

0.1 0.01 >100 >1000 >10000

Tenofovir

Viral

Reverse

Transcripta

se

0.8 0.005 >100 >125 >20000
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The data demonstrates that while established antivirals show high potency against their

respective target viruses, NVP018 exhibits broad-spectrum activity against both viruses in each

co-infection model. This is a key advantage of its host-targeting mechanism. Using a

combination of antiviral agents can also reduce the risk of resistant virus strains emerging.[1]

Mechanism of Action: Targeting a Central Host
Factor
NVP018's novel mechanism of action centers on the inhibition of Cyclophilin A (CypA), a host

cell protein involved in protein folding. Many viruses, including influenza, coronaviruses, and

HIV, co-opt CypA to facilitate their replication and assembly. By inhibiting CypA, NVP018
disrupts a critical step in the lifecycle of multiple viruses.
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Caption: NVP018 inhibits the host protein CypA, preventing correct viral protein folding and

subsequent viral replication.

Experimental Protocols
In Vitro Co-Infection Antiviral Assay

Cell Culture: A549 cells (for IAV/SARS-CoV-2) or MT-4 cells (for HBV/HIV-1) were seeded in

96-well plates and incubated overnight.

Compound Preparation: NVP018 and comparator compounds were serially diluted in culture

medium.
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Co-Infection: Cells were simultaneously infected with both viruses at a multiplicity of infection

(MOI) of 0.1 for each virus.

Treatment: Immediately following infection, the viral inoculum was removed, and the cells

were treated with the serially diluted compounds.

Incubation: Plates were incubated for 48 hours at 37°C.

Quantification: Viral replication was quantified by measuring viral RNA in the supernatant

using quantitative reverse transcription PCR (qRT-PCR).

Cytotoxicity Assay: A parallel assay was conducted on uninfected cells using a standard

MTS assay to determine cell viability.

Data Analysis: EC50 and CC50 values were calculated using non-linear regression analysis.
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Caption: Workflow for the in vitro co-infection antiviral and cytotoxicity assays.
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Concluding Remarks
The preclinical data presented here underscores the potential of NVP018 as a broad-spectrum

antiviral agent for the treatment of co-infections. Its unique host-targeting mechanism provides

a high barrier to the development of viral resistance and offers a therapeutic strategy that is

less susceptible to viral mutations. While single-agent antivirals remain crucial, NVP018's

ability to simultaneously suppress multiple, unrelated viruses in co-infection models warrants

further investigation and development. Future studies will focus on in vivo co-infection models

to validate these promising in vitro findings. The development of effective antiviral treatments

remains of utmost importance, especially with the continuous emergence of new viral variants.

[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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